molecular formula C12H10ClN5OS B7756737 5-amino-3-[(2-chlorophenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

5-amino-3-[(2-chlorophenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

Cat. No.: B7756737
M. Wt: 307.76 g/mol
InChI Key: PVNBAUZBFRFHKJ-UHFFFAOYSA-N
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Description

5-amino-3-[(2-chlorophenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-[(2-chlorophenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . Another approach includes the use of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine as the starting material, which undergoes cyclization in the presence of MeONa at reflux in BuOH .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-amino-3-[(2-chlorophenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-amino-3-[(2-chlorophenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity . This inhibition can lead to the suppression of cell proliferation and other biological effects.

Properties

IUPAC Name

5-amino-3-[(2-chlorophenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5OS/c13-8-4-2-1-3-7(8)6-20-12-17-16-11-15-10(19)5-9(14)18(11)12/h1-5H,6,14H2,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNBAUZBFRFHKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NNC3=NC(=O)C=C(N32)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CSC2=NNC3=NC(=O)C=C(N32)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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